5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione
Overview
Description
5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione is a heterocyclic compound with the molecular formula C6H4N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan derivatives with hydrazine derivatives, followed by cyclization to form the desired pyridazine ring . For example, the furan derivative can be reacted with hydrazine hydrate in the presence of a catalyst such as phosphorous oxychloride and pyridine, followed by refluxing to achieve cyclization .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or bases such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction can produce dihydropyridazine derivatives .
Scientific Research Applications
5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydrofuro[3,2-d]pyridazine-4,7-dione: A similar compound with a different ring fusion pattern.
Pyridazine derivatives: Compounds with similar pyridazine rings but different substituents or fused rings.
Uniqueness
5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione is unique due to its specific ring fusion, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other pyridazine derivatives may not be suitable .
Properties
IUPAC Name |
5,6-dihydrofuro[2,3-d]pyridazine-4,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-5-3-1-2-11-4(3)6(10)8-7-5/h1-2H,(H,7,9)(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMXJZGHLGISEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201264835 | |
Record name | 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201264835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13177-71-4 | |
Record name | 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13177-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201264835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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